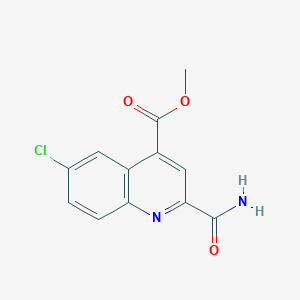

N-(tert-butoxycarbonyl)-N1-(4-isopropylphenyl)glycinamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

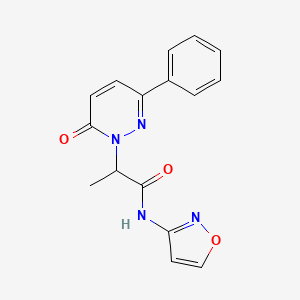

“N-(tert-butoxycarbonyl)-N1-(4-isopropylphenyl)glycinamide” is a compound that is part of a class of molecules known as N-tert-butoxycarbonyl (Boc) protected amines . The Boc group is a widely used protective group in organic synthesis due to its inertness towards catalytic hydrogenolysis and resistance towards hydrolysis under most basic conditions and nucleophilic reagents .

Synthesis Analysis

The synthesis of such compounds typically involves the N-Boc protection of the amine moiety with di-tert-butyl dicarbonate under water-acetone catalyst-free conditions . This method yields the corresponding monocarbamate in excellent yields on short reaction times . No competitive side reactions such as isocyanate urea and O-Boc were observed .Molecular Structure Analysis

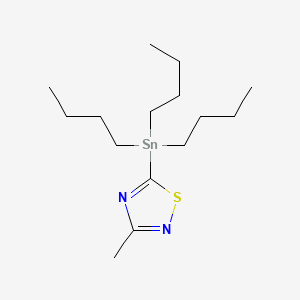

The molecular structure of “N-(tert-butoxycarbonyl)-N1-(4-isopropylphenyl)glycinamide” includes a tert-butoxycarbonyl (Boc) group, an isopropylphenyl group, and a glycinamide group . The molecule contains a total of 47 bonds, including 22 non-H bonds, 8 multiple bonds, 7 rotatable bonds, 2 double bonds, and 6 aromatic bonds .Chemical Reactions Analysis

The chemical reactions involving “N-(tert-butoxycarbonyl)-N1-(4-isopropylphenyl)glycinamide” primarily involve the protection and deprotection of the amine moiety . The Boc group can be introduced using commercially available di-tert-butyl dicarbonate (Boc)2O under standard basic conditions . N-Boc deprotection is generally achieved under mild acidic conditions .科学的研究の応用

Organic Synthesis Intermediate

This compound serves as an intermediate in the synthesis of more complex organic molecules. Its tert-butoxycarbonyl (Boc) group is particularly useful in protecting amines during chemical reactions. After the desired transformations are complete, the Boc group can be removed under mild acidic conditions, revealing the free amine .

Pharmaceutical Research

In pharmaceutical research, this compound is utilized in the development of new drugs. Its structure is amenable to modifications that can lead to the discovery of novel therapeutic agents, especially in the realm of analgesics and anti-inflammatory drugs .

Peptide Synthesis

The Boc group is a common protecting group for amines in peptide synthesis. It allows for the sequential addition of amino acids without unwanted side reactions. This compound, therefore, finds use in the stepwise construction of peptides, which are essential in studying protein functions and interactions .

Material Science

In material science, this compound can be used to modify the surface properties of polymers. By introducing this compound into a polymer matrix, researchers can alter the hydrophobicity, which can be beneficial in creating specialized coatings or films .

Catalysis

The compound’s structure allows it to act as a ligand in catalytic systems. It can bind to metals and facilitate various catalytic reactions, including hydrogenation and carbon-carbon bond formation, which are pivotal in industrial chemistry .

Bioconjugation

For bioconjugation applications, this compound can be used to attach various biomolecules to surfaces or to each other. This is particularly useful in the development of biosensors, where the compound can be used to immobilize enzymes or antibodies on a sensor’s surface .

特性

IUPAC Name |

tert-butyl N-[2-oxo-2-(4-propan-2-ylanilino)ethyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O3/c1-11(2)12-6-8-13(9-7-12)18-14(19)10-17-15(20)21-16(3,4)5/h6-9,11H,10H2,1-5H3,(H,17,20)(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFQSCWHCWWHWFB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)NC(=O)CNC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(tert-butoxycarbonyl)-N1-(4-isopropylphenyl)glycinamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(diethylamino)ethyl)furan-2-carboxamide hydrochloride](/img/structure/B2876582.png)

![3-[2-[4-(Oxan-4-yl)piperazin-1-yl]-2-oxoethoxy]benzaldehyde](/img/structure/B2876585.png)

![5-Methyl-2-((p-tolylthio)methyl)imidazo[1,2-a]pyridine](/img/structure/B2876586.png)

![3-[5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-3-yl]aniline](/img/structure/B2876589.png)

![6-acetyl-2-(4-(N,N-dimethylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2876593.png)

![4-fluoro-N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzamide](/img/structure/B2876596.png)